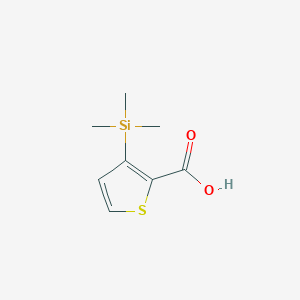
1,4-Cyclohexanedimethanol, 1-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanedimethanol, 1-ethyl- is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with an ethyl group substituent at one of the positions. This compound is a diol, meaning it has two hydroxyl functional groups, which makes it useful in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedimethanol, 1-ethyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl terephthalate (DMT) in the presence of a catalyst. The reaction proceeds in two steps:
- Conversion of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) using hydrogen gas.
- Further hydrogenation of DMCD to produce 1,4-Cyclohexanedimethanol, 1-ethyl-.
The reaction conditions typically involve high pressure and temperature, with catalysts such as palladium or copper chromite being used to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of 1,4-Cyclohexanedimethanol, 1-ethyl- often involves continuous processes to ensure high yield and efficiency. The use of specific catalysts and controlled reaction conditions allows for the production of the desired isomer ratio and minimizes by-products .
化学反応の分析
Types of Reactions
1,4-Cyclohexanedimethanol, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanedicarboxylic acid, while reduction can produce cyclohexane derivatives with varying degrees of saturation .
科学的研究の応用
1,4-Cyclohexanedimethanol, 1-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polyesters, resins, and coatings due to its ability to enhance the mechanical and chemical properties of these materials
作用機序
The mechanism of action of 1,4-Cyclohexanedimethanol, 1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the cyclohexane ring provides structural stability and rigidity, which can enhance the mechanical properties of the resulting products .
類似化合物との比較
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the ethyl substituent.
1,4-Cyclohexanedicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups.
1,2-Cyclohexanedicarboxylates: Differ in the position of the functional groups on the cyclohexane ring.
Uniqueness
1,4-Cyclohexanedimethanol, 1-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the materials it is incorporated into. This compound offers a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .
特性
CAS番号 |
67663-05-2 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
[4-ethyl-4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h9,11-12H,2-8H2,1H3 |
InChIキー |
JYQMOHNWAKXCDM-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(CC1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


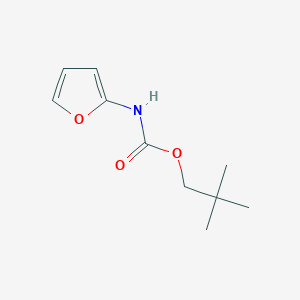
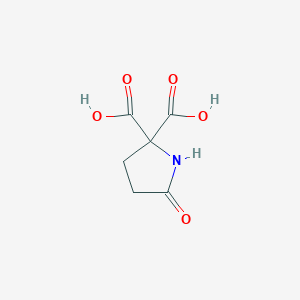

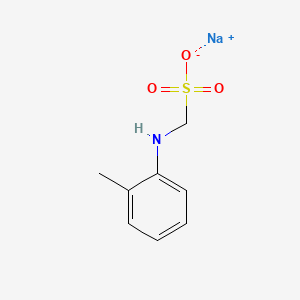

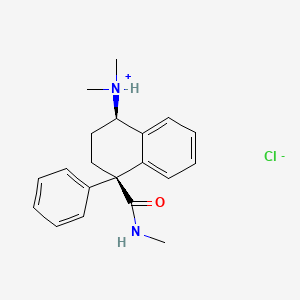
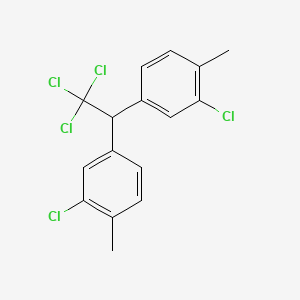

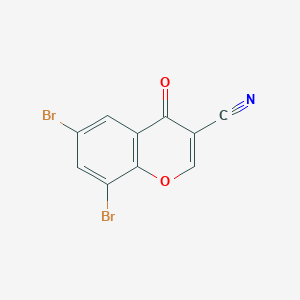

![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
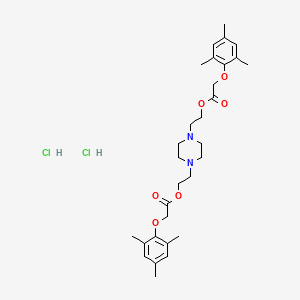
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
